molecular formula C15H19N3O3S B2455073 N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422527-50-2

N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2455073
CAS No.: 422527-50-2
M. Wt: 321.4
InChI Key: QDIVKQSURCDIQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It may also involve studying the compound’s chemical stability and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Potential

Quinazoline derivatives have been extensively studied for their pharmacological potentials, such as diuretic and antihypertensive activities. For example, Rahman et al. (2014) synthesized a series of quinazoline derivatives exploring their diuretic, antihypertensive, and anti-diabetic potential in rats, showcasing the versatility of quinazoline structures in medicinal chemistry Rahman et al., 2014.

Antimicrobial Activity

Quinazoline derivatives are also researched for their antimicrobial properties. Agui et al. (1977) synthesized 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showing significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, highlighting their potential as antimicrobial agents Agui et al., 1977.

Anticancer Research

The exploration of quinazoline derivatives in anticancer research is another significant area. For instance, Nowak et al. (2015) prepared amino- and sulfanyl-derivatives of benzoquinazolinones with potential cytotoxicity against cancer cell lines, indicating the promise of quinazoline derivatives in developing anticancer drugs Nowak et al., 2015.

Chemical Synthesis Methodologies

In addition to pharmacological applications, quinazoline derivatives play a role in the development of chemical synthesis methodologies. Zhang et al. (2016) reported an Ir(III)-catalyzed direct C-H amidation/cyclization of benzamides using 2,2,2-trichloroethoxycarbonyl azide, producing various functionalized quinazoline-2,4(1H,3H)-diones. This highlights the utility of quinazoline derivatives in advancing synthetic chemistry techniques Zhang et al., 2016.

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, applications, and improvements related to the compound .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-3-7-18-14(20)11-5-4-10(9-12(11)17-15(18)22)13(19)16-6-8-21-2/h4-5,9H,3,6-8H2,1-2H3,(H,16,19)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIVKQSURCDIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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